

# Introduction: The Significance of Bimetallic Synergy in Catalysis

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## Compound of Interest

Compound Name: Antimony iron oxide (SbFeO<sub>4</sub>)

CAS No.: 15600-71-2

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Antimony iron oxide (Fe-Sb-O) systems represent a fascinating and industrially significant class of heterogeneous catalysts. Their efficacy, particularly in selective oxidation and environmental catalysis, stems not from the simple sum of their components, but from a synergistic interplay at the atomic level.[1] The surface of these materials is a dynamic environment where the respective redox and acid-base properties of iron and antimony oxides are intricately linked, creating active sites capable of facilitating complex chemical transformations with high selectivity. This guide provides a deep dive into the surface chemistry of these catalysts, elucidating the critical relationship between synthesis, surface structure, and catalytic function for researchers and chemical development professionals. We will explore the causality behind experimental design, from the rationale for choosing specific synthesis routes to the interpretation of advanced characterization data, providing a framework for the rational design of next-generation catalysts.

## Catalyst Synthesis: Engineering the Surface Landscape

The choice of synthesis method is paramount as it dictates the ultimate surface composition, phase distribution, texture, and, consequently, the catalytic performance. The goal is not merely

to combine iron and antimony but to control their interaction to form specific active phases, such as the rutile-type  $\text{FeSbO}_4$ , and to manage the notorious tendency of antimony to segregate to the surface.[1]

## Co-precipitation: A Workhorse Method for Intimate Mixing

Co-precipitation is the most common method for synthesizing Fe-Sb-O catalysts due to its ability to achieve a high degree of homogeneity at the atomic level.

Causality of Experimental Choices:

- **Precursors:** The choice of iron (e.g.,  $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ ) and antimony (e.g.,  $\text{Sb}_2\text{O}_3$ ,  $\text{SbCl}_3$ ) precursors is the first control point. Using salts that are soluble under similar conditions is crucial for simultaneous precipitation.
- **pH Control:** This is arguably the most critical parameter. The hydrolysis and precipitation rates of  $\text{Fe}^{3+}$  and  $\text{Sb}^{3+}/\text{Sb}^{5+}$  ions are highly pH-dependent. Maintaining a constant pH (typically between 7 and 9.5) using a precipitating agent like ammonium hydroxide ensures that both metal hydroxides precipitate concurrently, preventing the formation of large, separate domains of iron oxide or antimony oxide.[2] This intimate mixing is the precursor to forming the desired bimetallic oxide phases upon calcination.
- **Aging:** Allowing the precipitate to age in the mother liquor facilitates the growth of crystalline nuclei and can improve the uniformity of the final material.
- **Calcination Temperature:** The thermal treatment transforms the mixed hydroxides into the final oxide catalyst. The temperature profile is critical. Too low a temperature may result in incomplete phase formation (e.g., residual amorphous phases or simple oxides like  $\alpha\text{-Fe}_2\text{O}_3$ ), while excessively high temperatures can lead to sintering, loss of surface area, and potentially the sublimation of antimony species, altering the surface Sb/Fe ratio. A typical calcination range is 500-900°C.[2][3]

## Experimental Protocol: Co-precipitation Synthesis of $\text{FeSbO}_4$

- **Precursor Solution:** Dissolve stoichiometric amounts of Iron(III) Nitrate Nonahydrate ( $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ ) and Antimony(III) Oxide ( $\text{Sb}_2\text{O}_3$ ) in a minimal amount of aqueous nitric acid to achieve complete dissolution. The target is typically a 1:1 molar ratio of Fe:Sb.
- **Precipitation:** Heat the precursor solution to 70-80°C with vigorous stirring. Slowly add ammonium hydroxide ( $\text{NH}_4\text{OH}$ ) dropwise to raise the pH to a constant value of 9.0.[2] Use a pH meter to monitor and maintain this value throughout the precipitation process. A thick, colored precipitate will form.
- **Aging:** Continue stirring the slurry at 80°C for 4 hours to allow the precipitate to age.
- **Washing:** Cool the mixture to room temperature. Separate the precipitate by centrifugation or filtration. Wash the solid repeatedly with deionized water until the washings are free of nitrate ions (as tested with a suitable indicator). This step is crucial to remove residual ions that could act as catalyst poisons.
- **Drying:** Dry the washed precipitate in an oven at 110°C overnight.
- **Calcination:** Transfer the dried powder to a ceramic crucible and calcine in a muffle furnace in static air. Ramp the temperature at 5°C/min to 800°C and hold for 6 hours.[3] Cool down slowly to room temperature. The resulting powder is the  $\text{FeSbO}_4$  catalyst.

## Unveiling the Surface: Advanced Characterization Techniques

To understand the catalytic behavior, we must probe the catalyst's surface. A multi-technique approach is essential to build a comprehensive picture of the surface's physical and chemical properties.

### X-ray Photoelectron Spectroscopy (XPS): Probing Surface Composition and Oxidation States

XPS is indispensable for studying Fe-Sb-O catalysts as it is surface-sensitive (top 5-10 nm) and provides direct information about the elemental composition and, critically, the oxidation states of the surface species.

## Insights Gained:

- Surface Sb/Fe Ratio: XPS can quantify the elemental ratio on the surface, which often differs from the bulk composition due to the segregation of antimony.[1]
- Oxidation States: The binding energies of the Fe 2p and Sb 3d core levels reveal the oxidation states.
  - Iron (Fe 2p): The Fe 2p<sub>3/2</sub> peak for Fe<sup>2+</sup> is typically found around 709-710 eV, while Fe<sup>3+</sup> appears at 711-712 eV.[4][5] The presence and deconvolution of satellite peaks are also key indicators of the iron oxidation state.[4]
  - Antimony (Sb 3d): The Sb 3d<sub>5/2</sub> peak for Sb<sup>3+</sup> is located at ~530 eV, while for Sb<sup>5+</sup> it is at ~531 eV. A crucial challenge is the overlap of the Sb 3d<sub>5/2</sub> peak with the O 1s peak (~530-531 eV).[6] Therefore, analysis relies on the well-separated Sb 3d<sub>3/2</sub> peak, whose position also shifts with oxidation state, and careful deconvolution of the overlapping region.
- The Fe-Sb Redox Couple: The ratio of Sb<sup>3+</sup>/Sb<sup>5+</sup> and Fe<sup>2+</sup>/Fe<sup>3+</sup> on the surface is directly linked to the catalyst's redox properties. A key synergistic effect is the facile redox cycle:  $2\text{Fe}^{3+} + \text{Sb}^{3+} \leftrightarrow 2\text{Fe}^{2+} + \text{Sb}^{5+}$ . [7] The ability of the catalyst to readily undergo this transition is fundamental to its activity in oxidation reactions.

## Temperature-Programmed Reduction (TPR): Assessing Reducibility

H<sub>2</sub>-TPR measures the consumption of hydrogen as the catalyst is heated, providing a "fingerprint" of the reducibility of the metal oxide species.[8][9]

## Insights Gained:

- Identification of Oxide Phases: Pure  $\alpha\text{-Fe}_2\text{O}_3$  reduces in multiple steps, typically  $\text{Fe}_2\text{O}_3 \rightarrow \text{Fe}_3\text{O}_4 \rightarrow \text{FeO} \rightarrow \text{Fe}$ , each with a characteristic reduction peak.[9]
- Fe-Sb Interaction: In Fe-Sb-O catalysts, the reduction profile is significantly altered. The formation of the stable FeSbO<sub>4</sub> phase shifts the reduction of Fe<sup>3+</sup> to much higher temperatures compared to pure Fe<sub>2</sub>O<sub>3</sub>. This shift is direct evidence of a strong interaction between the iron and antimony oxides. The absence of low-temperature reduction peaks

indicates the successful formation of the bimetallic phase rather than a simple mixture of individual oxides.

## NH<sub>3</sub> Temperature-Programmed Desorption (NH<sub>3</sub>-TPD): Quantifying Surface Acidity

Surface acidity is crucial for reactions involving polar molecules or carbocation intermediates. NH<sub>3</sub>-TPD quantifies the number and strength of acid sites.

Insights Gained:

- **Acid Site Density:** The total amount of desorbed ammonia corresponds to the total number of acid sites.
- **Acid Strength Distribution:** The temperature at which ammonia desorbs correlates with the strength of the acid sites (low temperature for weak sites, high temperature for strong sites). The introduction of antimony into an iron oxide matrix typically increases the surface acidity, which can be beneficial for certain reactions like the selective catalytic reduction (SCR) of NO<sub>x</sub> with ammonia.<sup>[1]</sup>

## Data Summary: Influence of Synthesis Parameters on Catalyst Properties

Parameter	Effect on Surface Area	Effect on Surface Sb/Fe Ratio	Effect on Surface Acidity	Typical Catalytic Impact
↑ Calcination Temp.	Decrease (sintering)	Decrease (Sb volatility)	May Decrease	Lower activity due to fewer sites
↑ Sb Content (bulk)	Variable	Increase	Increase <sup>[1][10]</sup>	Improved selectivity in oxidation <sup>[1]</sup>
Synthesis Method	Co-precipitation > others	Co-precipitation gives better homogeneity	Dependent on phase formation	Co-precipitation often yields higher activity

## Catalytic Mechanisms and Surface Dynamics

The characterized surface properties directly govern the catalyst's behavior in a reaction. For Fe-Sb-O systems, the primary application is selective oxidation.

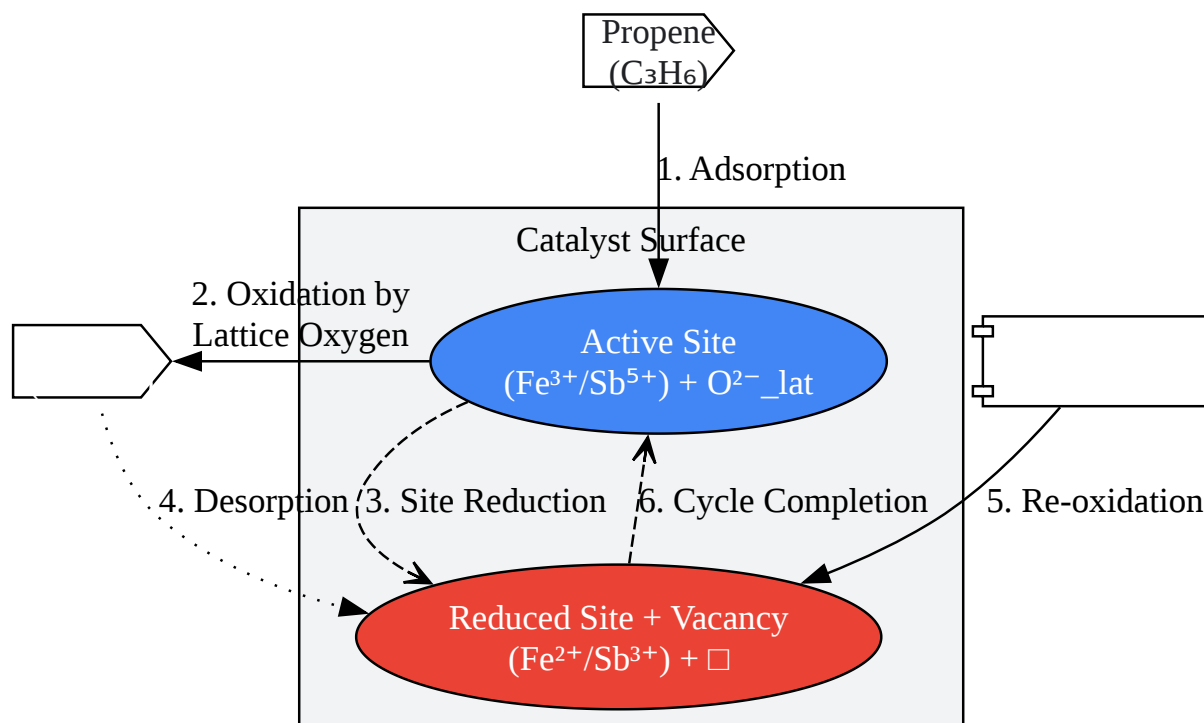
### The Mars-van Krevelen Mechanism in Selective Oxidation

The selective oxidation of olefins (e.g., propene to acrolein) over Fe-Sb-O catalysts is widely accepted to follow a Mars-van Krevelen mechanism. This mechanism involves the participation of lattice oxygen from the catalyst.

Logical Steps:

- **Adsorption:** The reactant molecule (e.g., propene) adsorbs onto an active site on the catalyst surface.
- **Surface Reaction:** Lattice oxygen from the catalyst is inserted into the adsorbed reactant, forming the partially oxidized product (e.g., acrolein). In this step, the active metal site (e.g.,  $\text{Sb}^{5+}$  or  $\text{Fe}^{3+}$ ) is reduced.
- **Product Desorption:** The product desorbs from the surface.
- **Catalyst Re-oxidation:** The resulting oxygen vacancy in the catalyst lattice is replenished by gas-phase oxygen, and the reduced metal center is re-oxidized to its original state, completing the catalytic cycle. The facile redox interplay between Fe and Sb ( $2\text{Fe}^{3+} + \text{Sb}^{3+} \leftrightarrow 2\text{Fe}^{2+} + \text{Sb}^{5+}$ ) is critical for this re-oxidation step.[7]

### Visualization of the Catalytic Cycle



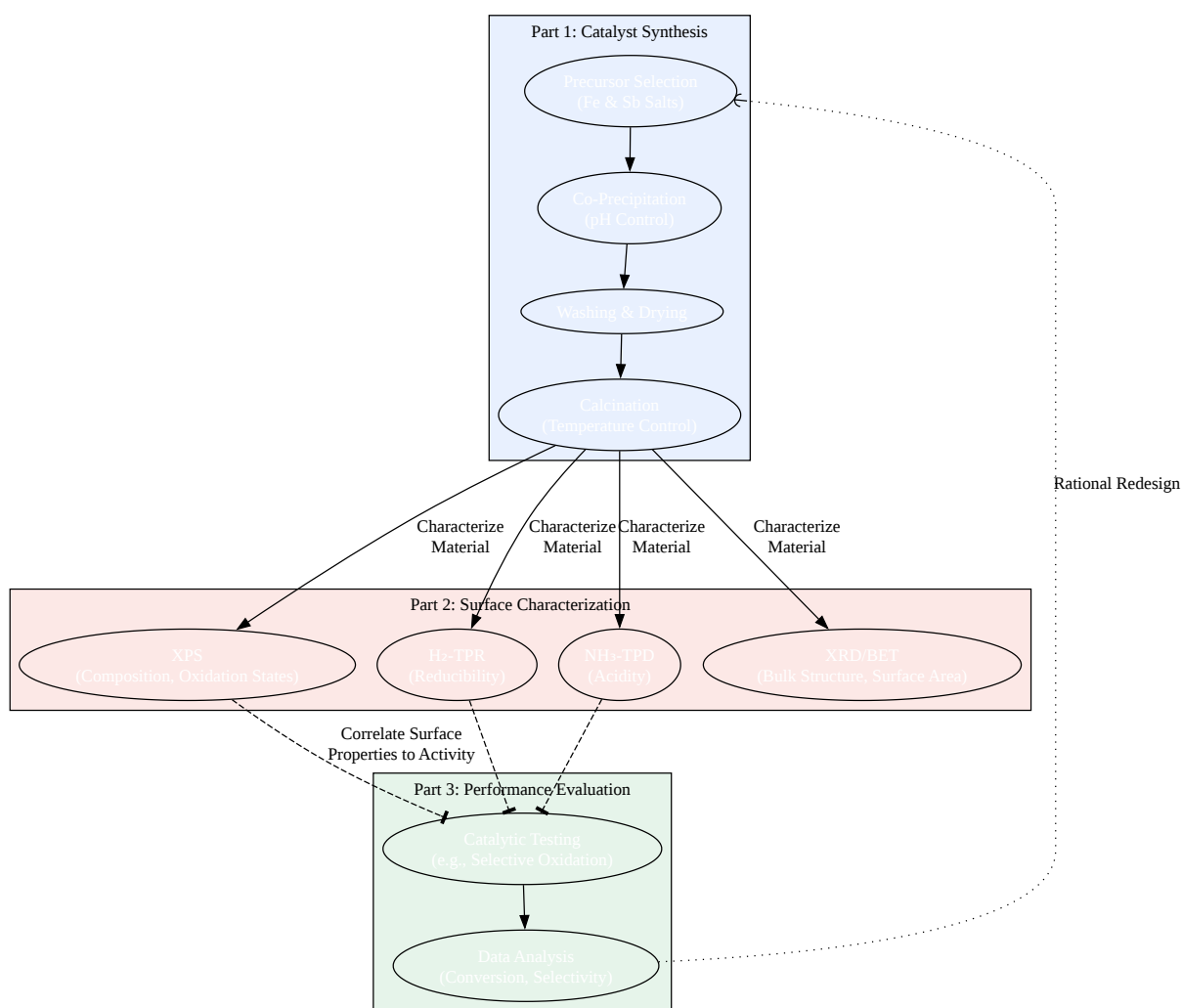
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Caption: The Mars-van Krevelen mechanism for propene oxidation on an Fe-Sb-O catalyst.

## Role in Environmental Catalysis: $\text{NH}_3$ -SCR

In the selective catalytic reduction (SCR) of  $\text{NO}_x$  with ammonia, Fe-Sb-O catalysts have shown excellent performance and high tolerance to water and sulfur dioxide.[7] The synergy between iron and antimony enhances both the redox properties and the surface acidity.[1] Increased surface acidity promotes the adsorption and activation of  $\text{NH}_3$ , while the enhanced redox capability facilitates the conversion of  $\text{NO}_x$  species, leading to high catalytic activity over a broad temperature window.[7]

## Visualization of the Research Workflow



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Caption: A logical workflow for the synthesis, characterization, and testing of Fe-Sb-O catalysts.

## Conclusion and Future Outlook

The surface chemistry of antimony iron oxide catalysts is a testament to the power of bimetallic synergy. The intimate contact between iron and antimony species, engineered through controlled synthesis, creates a surface with unique redox and acidic properties that are unattainable by the individual components. Techniques like XPS and TPR are not merely analytical tools; they are essential for establishing the structure-property-performance relationships that underpin rational catalyst design. Future research will likely focus on creating more complex architectures, such as core-shell or supported nanoparticles, to maximize the exposure of active Fe-Sb interfaces while minimizing the use of expensive components. Furthermore, advanced in-situ and operando spectroscopic techniques will provide even deeper insights into the dynamic nature of the catalyst surface under real reaction conditions, paving the way for the next generation of highly efficient and selective oxidation catalysts.

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